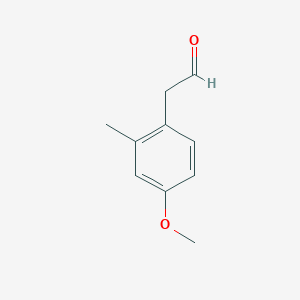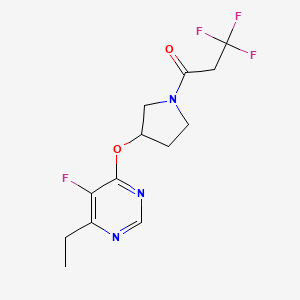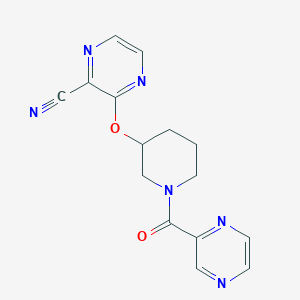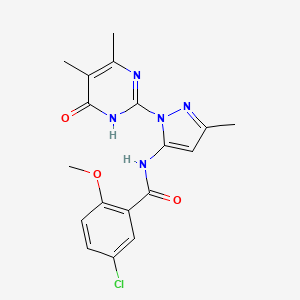![molecular formula C22H12BrFN4O2 B2780034 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-04-7](/img/structure/B2780034.png)
3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing two nitrogen atoms. The bromophenyl, fluoro, and nitrophenyl groups would be attached to this core .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl, fluoro, and nitrophenyl groups. These groups are often reactive and could participate in substitution reactions .Applications De Recherche Scientifique
Photophysical Properties and Applications
Quinoline derivatives, including 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit unique photophysical behaviors that make them suitable for various scientific applications. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores demonstrates that these compounds show dual emissions and large Stokes shift emissions in solvents of different polarities. This characteristic is essential for the development of fluorescent probes and materials for optical applications. Such fluorophores are thermally stable up to 300°C, making them suitable for high-temperature applications (Padalkar & Sekar, 2014).
Antiamoebic Activity
Quinoline derivatives have also been explored for their antiamoebic activity. Syntheses and evaluations of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives revealed that some compounds exhibit significant antiamoebic activity against Entamoeba histolytica, with IC50 values lower than that of the standard drug metronidazole. This suggests their potential as therapeutic agents against amoebic infections (Budakoti et al., 2008).
Fluorescence-based Biomedical Applications
The development of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization strategy introduces a new class of fluorophores with unique and desirable optical properties. These compounds are suggested to be suitable as prospective fluorescent probes in aqueous systems, indicating their potential use in fluorescence-based technologies for various biomedical applications (Park et al., 2015).
Reversible Quenching of Fluorescence for Sensing Applications
The study on pyrazolo[3,4-b]quinoline derivatives revealed their potential as highly efficient organic fluorescent materials. These compounds undergo efficient fluorescence quenching in the presence of protic acid but exhibit reversible behavior, making them suitable for sensing applications where reversible quenching of fluorescence can be utilized as a signal (Mu et al., 2010).
Mécanisme D'action
The mechanism of action of this compound would depend on its potential biological targets. Quinoline derivatives have been found to have various biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrFN4O2/c23-14-4-1-3-13(9-14)21-19-12-25-20-8-7-15(24)10-18(20)22(19)27(26-21)16-5-2-6-17(11-16)28(29)30/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFONCJJVOOLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)


![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)


![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)
![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2779967.png)


![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
